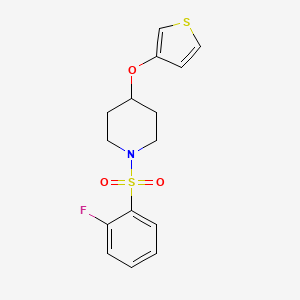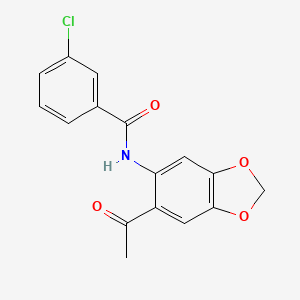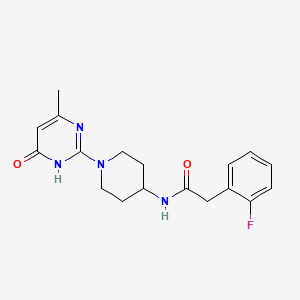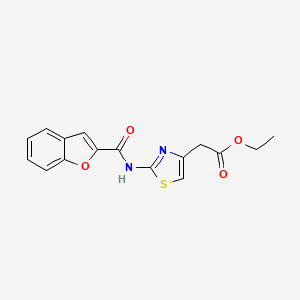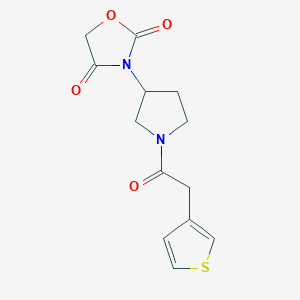
(2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, also known as AZD8986, is a chemical compound that belongs to the class of azetidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves the selective antagonism of the orexin-1 receptor. This receptor is mainly expressed in the hypothalamus and is involved in the regulation of various physiological processes. By blocking the activation of this receptor, (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can modulate the release of neurotransmitters and hormones, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can modulate the release of various neurotransmitters and hormones, including orexin, dopamine, and norepinephrine. This can lead to a reduction in appetite, an increase in energy expenditure, and an improvement in sleep quality. Additionally, (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
実験室実験の利点と制限
One of the main advantages of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is its high selectivity for the orexin-1 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, the main limitation of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several potential future directions for research on (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone. One area of interest is the development of more potent and selective orexin-1 receptor antagonists based on the structure of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone. Another potential direction is the investigation of the effects of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone on other physiological processes, such as pain perception and addiction. Additionally, clinical trials are needed to evaluate the safety and efficacy of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone in humans for the treatment of sleep disorders, obesity, and other related conditions.
In conclusion, (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a promising compound with potential therapeutic applications. Its high selectivity for the orexin-1 receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to explore its full potential and to evaluate its safety and efficacy in humans.
合成法
The synthesis of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves the reaction of 2-ethoxyphenylboronic acid and 3-(isobutylsulfonyl)azetidin-1-amine in the presence of a palladium catalyst. This reaction leads to the formation of the desired compound with a yield of 70%. The purity of the compound can be improved by recrystallization.
科学的研究の応用
(2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have a potent and selective antagonistic effect on the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, appetite, and energy balance. This makes it a potential candidate for the treatment of sleep disorders, obesity, and other related conditions.
特性
IUPAC Name |
(2-ethoxyphenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-4-21-15-8-6-5-7-14(15)16(18)17-9-13(10-17)22(19,20)11-12(2)3/h5-8,12-13H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWIVQGVWBALCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004117.png)
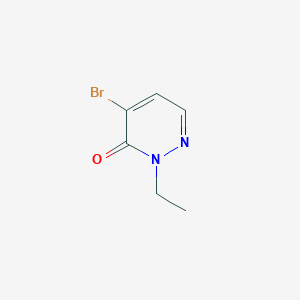
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide](/img/structure/B3004120.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3004126.png)
![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3004127.png)
![2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3004128.png)
